5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one
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Overview
Description
5,5-Dimethyl-2-phenethylisoxazolidin-3-one is an organic compound belonging to the isoxazolidinone family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenethylisoxazolidin-3-one typically involves multi-step processes. One common method includes the reaction of cyanogen chloride with tert-butylhydroxylamine to form 5,5-dimethyl-3-isoxazolidinone nitrile, which is then converted to the target compound through hydrogenation or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the ring structure or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5,5-Dimethyl-2-phenethylisoxazolidin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized as a stabilizer, light stabilizer, and polymerization inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-phenethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-isoxazolidinone: Shares a similar core structure but lacks the phenethyl group.
3-Isoxazolidinone: A simpler analog without the dimethyl and phenethyl substitutions.
Uniqueness
The presence of the phenethyl group enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
65992-07-6 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)10-12(15)14(16-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
NEGFXWNWXBBSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(O1)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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